

S-Furfuryl Thioformate: A Comprehensive NMR Analytical Guide

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Compound of Interest

Compound Name: 2-Furanmethanethiol formate

CAS No.: 59020-90-5

Cat. No.: B1583736

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Executive Summary & Structural Context

S-Furfuryl thioformate (CAS 59020-90-5) is a high-value organosulfur compound predominantly utilized in flavor chemistry for its potent roasted coffee and sesame notes. Unlike simple esters, the thioformate moiety (

) introduces unique electronic and conformational challenges in Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide moves beyond basic peak assignment to address the conformational dynamics (rotamerism) and stability profiles that often confound standard analysis. The thioformate proton is a diagnostic marker of high sensitivity, often appearing downfield (>10 ppm), distinguishing it from standard aldehydes and formates.

Structural Dynamics: The Rotamer Challenge

The core analytical challenge lies in the restricted rotation around the

bond. Thioformates exist in equilibrium between syn (

) and anti (

) conformers.

- Implication: At room temperature, this can result in signal broadening or the appearance of minor "shadow" peaks, often mistaken for impurities.

- Expert Insight: The

-conformer (where the carbonyl oxygen and the alkyl group are syn to the C-S bond) is typically the major species due to dipole minimization and orbital overlap (

).

Experimental Protocol: Self-Validating Systems

To ensure data integrity, the following protocol incorporates internal quality checks.

Sample Preparation

- Solvent: Chloroform-

(

) is the standard.

- Note: If rotameric broadening obscures the furan coupling, switch to Benzene-

or Toluene-

to alter the solvation shell and shift the equilibrium.

- Concentration: 10–15 mg in 0.6 mL solvent.

- Warning: High concentrations (>30 mg) may induce dimerization or oxidation to disulfides if the sample is degraded.

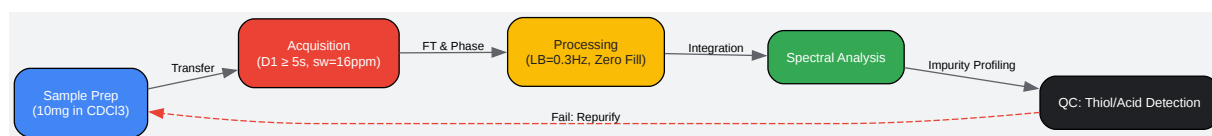
- Tube Quality: Class A, 5mm tubes (Wilmad 528-PP or equivalent) to prevent shimming errors that mask fine furan coupling (

Hz).

Acquisition Parameters (500 MHz Basis)

- Pulse Sequence:zg30 (30° pulse) to ensure accurate integration of the slowly relaxing thioformate proton.
- Relaxation Delay (D1): Set to seconds. The formyl proton has a long relaxation time; insufficient D1 leads to under-integration and false purity calculations.
- Spectral Width: -2 to 14 ppm (Capture the formyl proton at ~10 ppm and potential carboxylic acid degradation products at ~11-12 ppm).

Analytical Workflow Visualization



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Figure 1: Optimized NMR workflow ensuring accurate integration of the long-relaxing formyl proton.

NMR Spectral Analysis (500 MHz,)

The spectrum is characterized by three distinct zones: the deshielded formyl region, the aromatic furan region, and the aliphatic methylene region.

Chemical Shift Data Table

Position	Moiety	Shift (, ppm)	Multiplicity	Integral	Coupling (, Hz)	Assignment Logic
H-1	Thioformate	10.15	Singlet (s)	1H	-	Highly deshielded by and . Diagnostic peak.
H-5	Furan Ring	7.38	Doublet of Doublets (dd)	1H	,	-proton adjacent to Oxygen; most deshielded ring proton.
H-3	Furan Ring	6.34	Doublet of Doublets (dd)	1H	,	-proton. Overlaps frequently with H-4.
H-4	Furan Ring	6.34	Doublet of Doublets (dd)	1H	,	-proton. Often appears as a multiplet with H-3.
H-6	Methylene	4.41	Singlet (s)	2H	-	Bridge between Furan and Sulfur. Shifted by

S-
acylation.

Detailed Mechanistic Analysis

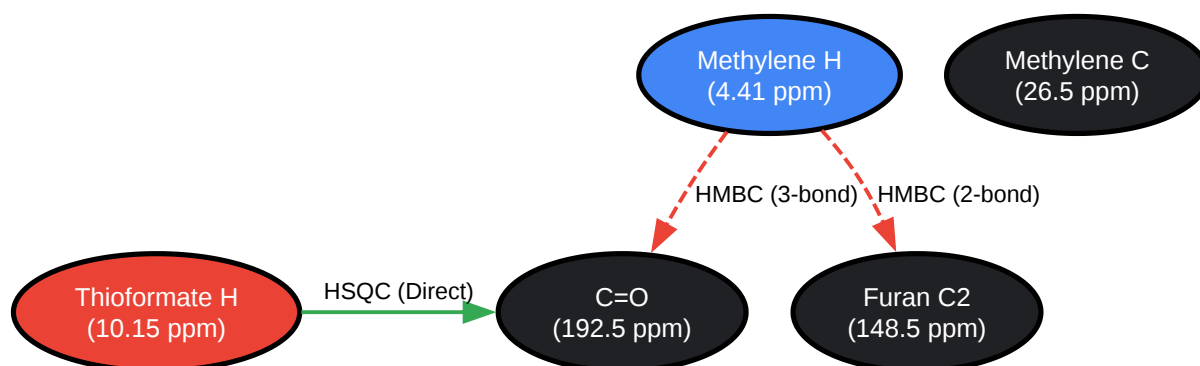
- The Thioformate Singlet (10.15 ppm):
 - Unlike standard formates () which resonate ~8.0 ppm, the thioformate proton is significantly more deshielded due to the anisotropy of the bond and the lower resonance stabilization of sulfur compared to oxygen.
 - QC Marker: If this peak integrates to < 0.95 relative to the methylene (H-6), significant hydrolysis to formic acid has occurred.
- The Furan Coupling Network:
 - The furan ring exhibits an AMX spin system (or ABX depending on field strength).
 - H-5 is distinct at ~7.38 ppm.
 - H-3 and H-4 often collapse into a narrow multiplet around 6.34 ppm in .
 - Resolution Tip: To resolve H-3 and H-4, use a Gaussian window function (LB = -0.3, GB = 0.3) during processing.
- Rotameric Shadows:
 - Look for a minor singlet around 10.05 ppm (approx 5-10% intensity). This is NOT an impurity; it is the anti () rotamer. Do not integrate this as a separate mole-fraction impurity; sum it with the main peak for assay calculations.

NMR & 2D Verification

Carbon NMR provides the definitive confirmation of the thioester linkage.

Carbon	Type	Shift (, ppm)	Notes
C=O	Thioformate	192.5	Extremely downfield. Diagnostic for thio-analogs (Esters ~170).
C-2	Furan (Quaternary)	148.5	ipso-carbon attached to methylene.
C-5	Furan (CH)	142.8	-carbon.
C-3/C-4	Furan (CH)	110.8 / 108.5	-carbons.
CH ₂	Methylene	26.5	Upfield due to C-S bond (vs C-O).

Structural Connectivity Diagram (HMBC/COSY Logic)



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Figure 2: HMBC Correlations confirming the S-acylation. The key correlation is the Methylene Proton (4.41) to the Thioformate Carbon (192.5).

Quality Control: Impurity Profiling

S-Furfuryl thioformate is hydrolytically unstable. A rigorous analysis must quantify the specific degradation products.

Degradation Pathway

Diagnostic Impurity Signals

- Furfuryl Thiol (The "Roasted" Off-Note):
 - Marker: Look for a triplet (SH) around 1.6 - 1.8 ppm (concentration dependent) or a shift in the methylene singlet from 4.41

3.75 ppm.
- Formic Acid:
 - Marker: Singlet at 8.02 ppm (CHO) and a broad singlet >11 ppm (COOH).
- Disulfide Formation:
 - If the thiol oxidizes, it forms difurfuryl disulfide.
 - Marker: Methylene singlet shifts to 3.60 ppm.

References

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Sources

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